
Impureza A del Entecavir
Descripción general
Descripción
Entecavir Impurity A is a byproduct formed during the synthesis of entecavir, an antiviral medication used primarily for the treatment of hepatitis B. Entecavir Impurity A is significant in pharmaceutical research and quality control because impurities can affect the efficacy and safety of the final pharmaceutical product.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
Entecavir Impurity A can undergo various chemical reactions that are significant for understanding its stability and behavior in pharmaceutical formulations:
- Oxidation : Involves the addition of oxygen or removal of hydrogen, often using agents like hydrogen peroxide.
- Reduction : Characterized by the gain of electrons or removal of oxygen, typically using reducing agents such as sodium borohydride.
- Substitution : Involves replacing one functional group with another, utilizing reagents like halogens or alkylating agents.
The major products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives while reduction could produce reduced forms of the impurity.
The biological activity of Entecavir Impurity A is a vital area of research due to its potential effects on human health:
- Mechanism of Action : Entecavir Impurity A competes with deoxyguanosine triphosphate within the HBV polymerase, inhibiting its function. This inhibition affects all three activities of the polymerase: base priming, reverse transcription, and positive strand synthesis.
- Genotoxicity Studies : Research indicates that higher concentrations of Entecavir can induce DNA damage in specific cell lines. For example, studies have shown that concentrations up to 6.66 mg/mL can lead to chromosomal abnormalities and decreased mitotic index over time.
Quality Control in Pharmaceuticals
The presence of impurities like Entecavir Impurity A is critical in ensuring the safety and efficacy of pharmaceutical products:
- Purity Specifications : Regulatory guidelines stipulate that total impurities must not exceed 0.3%, with individual impurities limited to 0.1%. This is essential for maintaining therapeutic efficacy and patient safety.
- Analytical Methods : Techniques such as High-Performance Liquid Chromatography (HPLC) and Raman spectroscopy are employed to quantify impurities in entecavir formulations. These methods are crucial for quality control processes in the pharmaceutical industry.
Several case studies highlight the importance of monitoring Entecavir Impurity A:
- Clinical Efficacy : A study assessed the efficacy of Entecavir plus traditional Chinese medicine against hepatocellular carcinoma in patients with chronic hepatitis B. The findings suggested that monitoring impurities could enhance treatment outcomes.
- Genotoxic Effects : Research involving mutant cell lines deficient in DNA repair mechanisms revealed increased sensitivity to Entecavir treatment, indicating potential risks associated with higher impurity levels.
Mecanismo De Acción
- Entecavir Impurity A competes with the natural substrate deoxyguanosine triphosphate (dGTP) within the HBV polymerase, leading to functional inhibition of all three activities of the polymerase:
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
1-epi-Entecavir is believed to interact with several enzymes, proteins, and other biomolecules. It is a guanosine nucleoside analogue, which suggests that it may interact with enzymes involved in nucleotide metabolism
Cellular Effects
Given its structural similarity to Entecavir, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.
Molecular Mechanism
As a guanosine nucleoside analogue, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 1-epi-Entecavir is involved in, including any enzymes or cofactors it interacts with, are not well-characterized. Given its structural similarity to Entecavir, it may be involved in similar metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Entecavir Impurity A typically involves the same initial steps as the synthesis of entecavir. The process includes the use of guanine derivatives and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the impurity.
Industrial Production Methods: In an industrial setting, the production of Entecavir Impurity A is monitored closely to minimize its presence in the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and quantify the impurity during the manufacturing process.
Análisis De Reacciones Químicas
Types of Reactions: Entecavir Impurity A can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction could yield reduced forms of the impurity.
Comparación Con Compuestos Similares
Entecavir: The parent compound, used for treating hepatitis B.
Adefovir: Another antiviral used for hepatitis B, with a different impurity profile.
Lamivudine: An antiviral with a similar mechanism of action but different impurities.
Uniqueness: Entecavir Impurity A is unique in its specific formation during the synthesis of entecavir. Its presence and concentration need to be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product.
Actividad Biológica
Entecavir, a guanosine nucleoside analogue, is primarily utilized in the treatment of chronic hepatitis B virus (HBV) infections. While its efficacy against HBV is well-documented, the biological activity of its impurities, particularly Entecavir Impurity A, warrants detailed examination. This article focuses on the biological activity of Entecavir Impurity A, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Entecavir functions by inhibiting HBV replication through multiple mechanisms:
- Reverse Transcriptase Inhibition : It competes with deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase: base priming, reverse transcription, and positive strand synthesis .
- Genotoxic Effects : Research indicates that Entecavir can induce DNA damage, particularly in cells deficient in single-strand break repair mechanisms. This suggests potential genotoxicity associated with higher concentrations of the drug .
Impurity Profile
The impurity profile of Entecavir is critical for understanding its biological activity. Entecavir Impurity A is classified as a minor impurity but may still influence the overall pharmacological profile:
- Purity Specifications : Total impurities must not exceed 0.3%, with individual impurities limited to 0.1% .
- Analytical Methods : Various methods such as HPLC and Raman spectroscopy have been developed to quantify impurities in Entecavir formulations .
Clinical Trials
A pivotal study compared the efficacy of Entecavir against lamivudine in patients with chronic HBV infection. Results indicated that Entecavir significantly reduced HBV DNA levels compared to lamivudine:
- Efficacy : At doses of 0.1 mg/day and 0.5 mg/day, Entecavir demonstrated superior viral suppression (reduction by 0.97 log(10) and 1.28 log(10), respectively) compared to lamivudine .
- Safety Profile : The drug was well tolerated, with most adverse events being mild to moderate .
Genotoxicity Studies
Investigations into the genotoxic potential of Entecavir revealed that higher concentrations (up to 6.66 mg/mL) could lead to chromosomal abnormalities and a decrease in mitotic index over time:
- Cell Sensitivity : Certain mutant cell lines deficient in DNA repair exhibited increased sensitivity to Entecavir treatment, highlighting potential risks associated with its use in specific populations .
Summary of Findings
The following table summarizes key findings related to the biological activity of Entecavir Impurity A:
Study/Research | Findings | Implications |
---|---|---|
Clinical Trials | Superior viral suppression compared to lamivudine | Effective for chronic HBV treatment |
Genotoxicity | Induces DNA damage in specific cell lines | Potential risk for long-term use |
Impurity Analysis | Total impurities must not exceed 0.3% | Quality control critical for therapeutic efficacy |
Propiedades
Número CAS |
1367369-78-5 |
---|---|
Fórmula molecular |
C12H15N5O3 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1 |
Clave InChI |
QDGZDCVAUDNJFG-RNJXMRFFSA-N |
SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES isomérico |
C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Sinónimos |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; Entecavir Isomer Impurity 3; (1’R,3’R,4’S)-Entecavir Isomer; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.